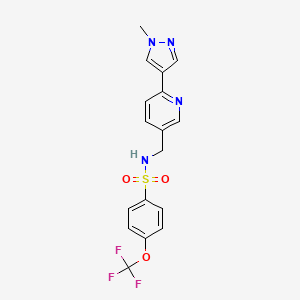
N-((6-(1-メチル-1H-ピラゾール-4-イル)ピリジン-3-イル)メチル)-4-(トリフルオロメトキシ)ベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C17H15F3N4O3S and its molecular weight is 412.39. The purity is usually 95%.
BenchChem offers high-quality N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- この化合物は、Gタンパク質依存性内向き整流性カリウム(GIRK)チャネル活性剤として作用します 。GIRKチャネルは、ニューロンの興奮性とシナプス伝達の調節において重要な役割を果たしています。これらのチャネルの活性化は、神経疾患や疼痛管理に影響を与える可能性があります。
GIRKチャネル活性化
リード最適化の取り組み
第1段階DMPKアッセイ
要約すると、この化合物のGIRKチャネル活性化特性と好ましい代謝安定性は、創薬研究と神経学研究における更なる調査のための魅力的な候補となっています 。潜在的な応用を完全に探求するためには、さらなる研究が必要であることに留意してください。🌟
生物活性
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer and anti-inflammatory properties. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyrazole ring : Known for its biological activity, particularly in anticancer agents.
- Pyridine moiety : Often involved in drug design due to its ability to interact with various biological targets.
- Trifluoromethoxy group : Enhances the lipophilicity and metabolic stability of the compound.
The molecular formula is C16H15F3N4O2S with a molecular weight of approximately 396.37 g/mol.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cancer progression and inflammation. It likely interacts with protein targets through hydrogen bonding and hydrophobic interactions, modulating signaling pathways critical for cell proliferation and survival.
Anticancer Properties
Recent studies have demonstrated that compounds with a pyrazole scaffold exhibit significant anticancer activity across various cancer cell lines:
- In vitro Studies : The compound has shown cytotoxic effects against several cancer types, including breast (MCF7), lung (A549), and colon cancer cells (HCT116). For example, compounds similar to N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide have demonstrated IC50 values ranging from 7.4 nM to 49.85 μM depending on the specific structure and target cell line .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, which are crucial for its therapeutic potential in diseases characterized by chronic inflammation. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins.
Case Studies
-
Study on Antitumor Activity :
- A recent study synthesized various pyrazole derivatives, including those structurally related to N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, and tested their efficacy against different cancer cell lines. The results indicated that modifications in the substituents significantly affected the anticancer potency, highlighting the importance of structural optimization in drug design .
-
Mechanistic Insights :
- Another study focused on the mechanism of action of pyrazole derivatives, revealing that they could induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression . This suggests that N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide might similarly influence these pathways.
特性
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O3S/c1-24-11-13(10-22-24)16-7-2-12(8-21-16)9-23-28(25,26)15-5-3-14(4-6-15)27-17(18,19)20/h2-8,10-11,23H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJXHXRGWJLGJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














